

Spectroscopic Profile of 2-Chloro-5-hydroxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-hydroxypyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the key chemical intermediate, **2-chloro-5-hydroxypyridine**. The information presented herein is intended to support research and development activities by offering a centralized resource for its structural characterization. This document includes tabulated spectroscopic data, detailed experimental protocols, and a visualization of its synthetic pathway.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-chloro-5-hydroxypyridine**.

Table 1: ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Solvent
7.20-7.28	Multiplet	2H	CD ₃ OD
7.88	Multiplet	1H	CD ₃ OD

Table 2: Mass Spectrometry Data

m/z	Ion	Ionization Method
130, 132	$[M+H]^+$	Chemical Ionization (CI/NH ₃)
147, 149	$[M+NH_4]^+$	Chemical Ionization (CI/NH ₃)

Note on ¹³C NMR and IR Data: While public databases indicate the availability of ¹³C NMR and Infrared (IR) spectroscopy data for **2-chloro-5-hydroxypyridine**, specific peak information was not readily accessible in the public domain at the time of this compilation.^[1] Researchers are advised to consult specialized chemical databases or perform experimental analysis to obtain this data.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using the following methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 300 MHz NMR spectrometer was utilized for ¹H NMR analysis.^[2]

Sample Preparation: The sample of **2-chloro-5-hydroxypyridine** was dissolved in deuterated methanol (CD₃OD) for analysis.^[2]

Data Acquisition: Standard acquisition parameters for ¹H NMR were used. For quantitative analysis, inverse-gated decoupling should be employed for ¹³C NMR to ensure accurate integration of signals by suppressing the Nuclear Overhauser Effect (NOE).

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with a chemical ionization source was used.

Ionization Method: Chemical Ionization (CI) with ammonia (NH₃) as the reagent gas was employed.^[2] This soft ionization technique is particularly useful for determining the molecular weight of the analyte with minimal fragmentation, as evidenced by the prominent $[M+H]^+$ and $[M+NH_4]^+$ adducts.^[2]

Infrared (IR) Spectroscopy

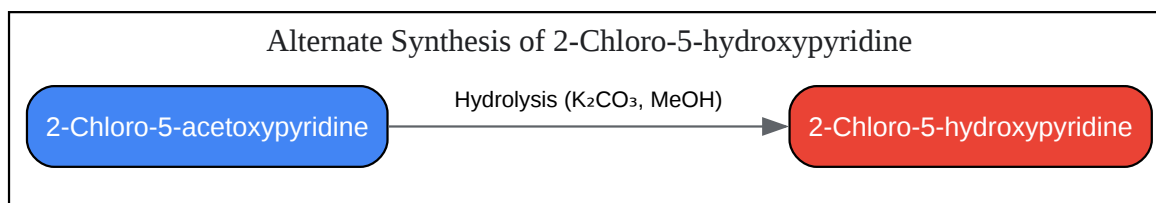
Although specific data is not provided, a standard method for obtaining the IR spectrum of a solid sample like **2-chloro-5-hydroxypyridine** is Attenuated Total Reflectance (ATR) FTIR spectroscopy.

General ATR-FTIR Protocol:

- Ensure the ATR crystal is clean.
- Record a background spectrum of the empty crystal.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Collect the sample spectrum.
- Clean the crystal after the measurement.

Synthesis Pathway Visualization

The following diagram illustrates a common synthetic route to **2-chloro-5-hydroxypyridine**.



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References

- 1. 2-Chloro-5-hydroxypyridine(41288-96-4) ¹H NMR spectrum [chemicalbook.com]
- 2. 2-Chloro-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
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